7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345928
InChI: InChI=1S/C20H16ClN3O2/c1-12-11-17(24-26-12)23-18(14-4-7-15(21)8-5-14)16-9-6-13-3-2-10-22-19(13)20(16)25/h2-11,18,25H,1H3,(H,23,24)
SMILES:
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol

7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol

CAS No.:

Cat. No.: VC16345928

Molecular Formula: C20H16ClN3O2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol -

Specification

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
IUPAC Name 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol
Standard InChI InChI=1S/C20H16ClN3O2/c1-12-11-17(24-26-12)23-18(14-4-7-15(21)8-5-14)16-9-6-13-3-2-10-22-19(13)20(16)25/h2-11,18,25H,1H3,(H,23,24)
Standard InChI Key KHODOHYLNGOJEK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol, reflecting its IUPAC classification. Its molecular formula is C₂₁H₁₇ClN₃O₂, with a molecular weight of 378.84 g/mol. The structure comprises:

  • A quinolin-8-ol backbone substituted at the 7-position.

  • A methyl-oxazole group linked via an aminomethyl bridge.

  • A 4-chlorophenyl ring attached to the aminomethyl moiety.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₇ClN₃O₂
Molecular Weight378.84 g/mol
IUPAC Name7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)3.2 (Estimated)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 7-[(4-chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol typically involves multi-step reactions:

  • Quinoline Core Formation: Cyclization of aniline derivatives with acetylene or ketone precursors under acidic conditions, as demonstrated in analogous quinoline syntheses .

  • Oxazole Ring Construction: Condensation of chlorophenyl-isocyanates with methyl-substituted β-keto esters, followed by cyclization using phosphoryl chloride .

  • Aminomethyl Bridging: Coupling the quinoline and oxazole components via a Mannich reaction, employing formaldehyde and ammonium acetate.

Critical Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for quinoline formation.

  • Solvents: Dichloromethane or tetrahydrofuran for coupling reactions.

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s rigid, conjugated structure makes it a candidate for electron-transport layers in OLEDs. Patent data reveals similar quinoline-oxazole hybrids achieving luminescence efficiencies of 15–20 cd/A .

Coordination Chemistry

The hydroxyl and oxazole groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications .

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